molecular formula C27H37N3O4 B12487740 Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12487740
M. Wt: 467.6 g/mol
InChI Key: GOIKKMFIFYNDDQ-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, an acetamido group, and an ethylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of ethyl 4-(4-ethylpiperazin-1-yl)benzoate, which is then reacted with 4-tert-butylphenoxyacetyl chloride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can be compared with similar compounds such as:

    Ethyl (4-tert-butylphenoxy)acetate: Similar in structure but lacks the acetamido and piperazinyl groups.

    4-tert-Butylphenoxyacetic acid: Similar in structure but lacks the ethyl ester and piperazinyl groups.

The uniqueness of ETHYL 3-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

Molecular Formula

C27H37N3O4

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl 3-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C27H37N3O4/c1-6-29-14-16-30(17-15-29)24-13-8-20(26(32)33-7-2)18-23(24)28-25(31)19-34-22-11-9-21(10-12-22)27(3,4)5/h8-13,18H,6-7,14-17,19H2,1-5H3,(H,28,31)

InChI Key

GOIKKMFIFYNDDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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